

Application Notes and Protocols for Ifupinostat Combination Therapy with Rituximab

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Compound of Interest

Compound Name: *Ifupinostat*

Cat. No.: *B606836*

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Introduction

Ifupinostat (formerly BEBT-908) is a first-in-class dual inhibitor of phosphoinositide 3-kinase α (PI3K α) and histone deacetylase (HDAC).[1][2] This dual mechanism of action allows **Ifupinostat** to concurrently target key signaling pathways involved in tumor cell proliferation, survival, and apoptosis.[1][2] Rituximab is a chimeric monoclonal antibody that targets the CD20 antigen present on the surface of B-cells, inducing cell death through antibody-dependent cellular cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), and direct apoptosis.[3] The combination of **Ifupinostat** and Rituximab represents a promising therapeutic strategy for B-cell malignancies, particularly relapsed/refractory diffuse large B-cell lymphoma (r/r DLBCL).[2] Preclinical studies with other HDAC inhibitors have shown a synergistic effect when combined with Rituximab, in part by upregulating CD20 expression on lymphoma cells.[4] This document provides detailed application notes and protocols for the investigation of **Ifupinostat** in combination with Rituximab.

Mechanism of Action

Ifupinostat exerts its anti-cancer effects through the simultaneous inhibition of two critical cellular pathways:

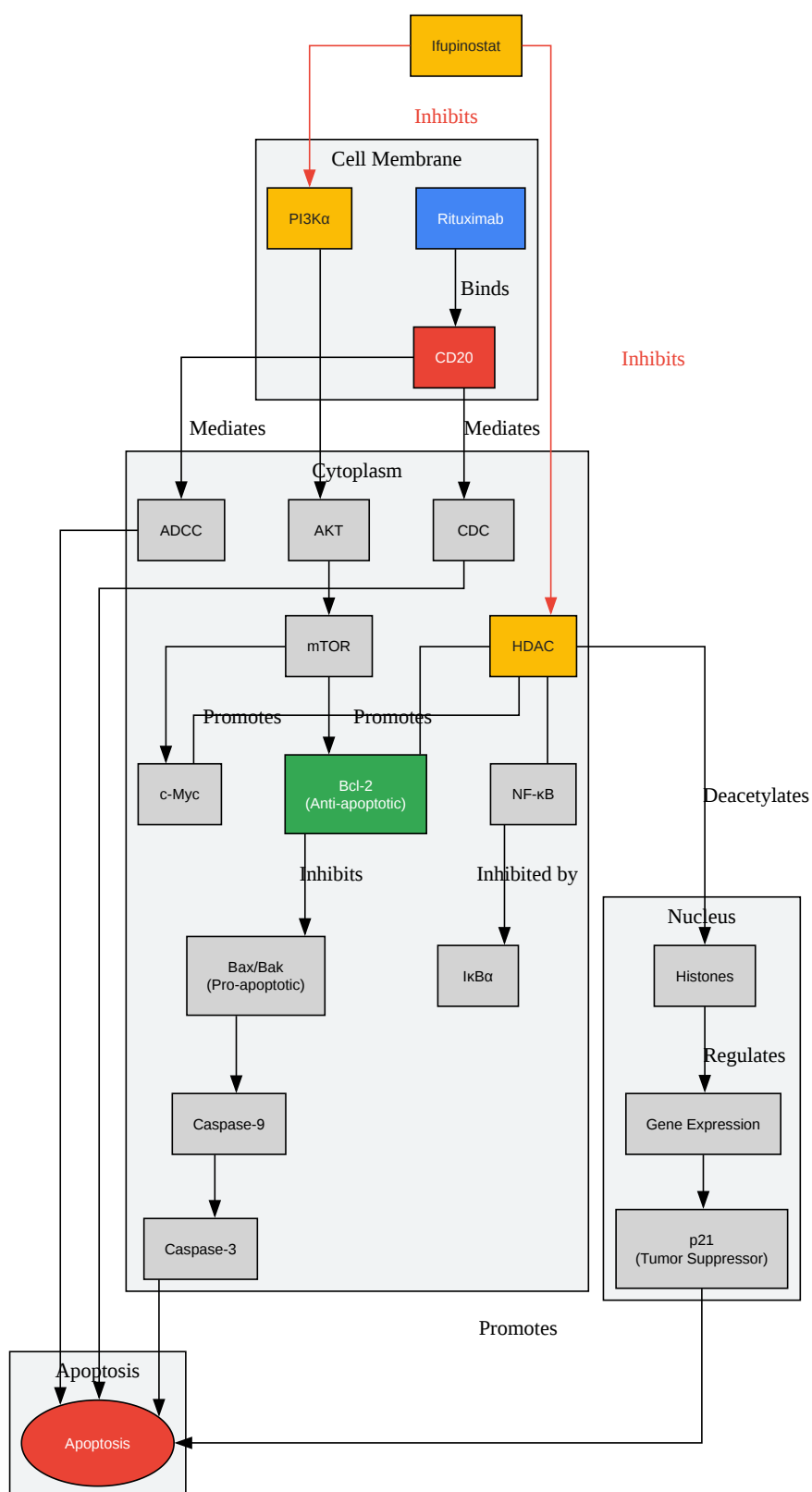
- **PI3K α Inhibition:** The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[5] By inhibiting PI3K α , **Ifupinostat** blocks the downstream

signaling cascade, leading to decreased proliferation and enhanced apoptosis.[5]

- HDAC Inhibition: HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression.[4] Inhibition of HDACs by **Ifupinostat** leads to the accumulation of acetylated histones and other non-histone proteins. This results in the reactivation of tumor suppressor genes, cell cycle arrest, and induction of apoptosis.[4] Key proteins modulated by HDAC inhibitors include p21, Bcl-2 family members, and c-Myc.[4][6][7]

The combination of **Ifupinostat** with Rituximab is hypothesized to have a synergistic effect. HDAC inhibition may increase the expression of CD20 on the surface of B-cell lymphoma cells, thereby enhancing the efficacy of Rituximab.[4] Furthermore, the pro-apoptotic effects of both agents likely converge on key cellular pathways to induce robust tumor cell killing.

Signaling Pathway



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Caption: **Ifupinostat** and Rituximab signaling pathway.

Clinical Protocol and Efficacy

A phase Ib clinical trial (NCT06164327) evaluated the safety and efficacy of **Ifupinostat** in combination with Rituximab for patients with relapsed/refractory diffuse large B-cell lymphoma (r/r DLBCL).^[2]

Treatment Protocol

- **Ifupinostat**: 22.5 mg/m² administered intravenously on days 1, 3, 5, 8, 10, and 12 of each 21-day cycle.^[2]
- Rituximab: 375 mg/m² administered intravenously on day 1 of each cycle.^[2]

Clinical Efficacy in r/r DLBCL

Endpoint	Result
Objective Response Rate (ORR)	76.2% ^[2]
Complete Response (CR)	47.6% ^[2]
Partial Response (PR)	28.6% ^[2]
Disease Control Rate (DCR)	85.7% ^[2]
Median Progression-Free Survival (PFS)	Not yet reached (>7.7 months) ^[2]

Safety Profile

The combination of **Ifupinostat** and Rituximab was found to have a manageable safety profile. The most common grade 3-4 hematological toxicities are summarized below.^[2]

Adverse Event (Grade 3-4)	Incidence
Thrombocytopenia	34.8% ^[2]
Leukopenia	17.4% ^[2]
Lymphopenia	13.0% ^[2]

Preclinical Experimental Protocols

The following protocols are provided as a guide for the preclinical evaluation of **Ifupinostat** and Rituximab combination therapy in B-cell lymphoma cell lines.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

- B-cell lymphoma cell lines (e.g., SU-DHL-4, Toledo)
- Complete growth medium (e.g., RPMI-1640 with 10% FBS)
- **Ifupinostat** (stock solution in DMSO)
- Rituximab
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well plates

Protocol:

- **Cell Seeding:** Seed B-cell lymphoma cells in a 96-well plate at a density of 1×10^4 cells/well in 100 μ L of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
- **Compound Treatment:** Prepare serial dilutions of **Ifupinostat** and a fixed concentration of Rituximab in complete growth medium. The final DMSO concentration should be below 0.5%.
- Remove the old medium and add 100 μ L of the medium containing the different concentrations of the compounds (single agents and combination). Include vehicle control

(DMSO) and blank control (medium only) wells.

- Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
- MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ values using appropriate software (e.g., GraphPad Prism).



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Caption: Cell viability assay workflow.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

- B-cell lymphoma cell lines
- Complete growth medium
- **Ifupinostat** and Rituximab
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

- Phosphate-Buffered Saline (PBS)
- Flow cytometer

Protocol:

- Cell Treatment: Seed cells in 6-well plates and treat with **Ifupinostat**, Rituximab, or the combination for 24-48 hours. Include a vehicle-treated control.
- Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 500 x g for 5 minutes.
- Cell Washing: Wash the cell pellet twice with cold PBS.
- Staining: Resuspend the cells in 100 μ L of 1X Annexin V Binding Buffer. Add 5 μ L of Annexin V-FITC and 5 μ L of PI.
- Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
- Sample Preparation for Flow Cytometry: Add 400 μ L of 1X Annexin V Binding Buffer to each tube.
- Data Acquisition: Analyze the samples on a flow cytometer within one hour. Acquire at least 10,000 events per sample.
- Data Analysis: Use appropriate software to quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).



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Caption: Apoptosis assay workflow.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation of key proteins involved in the signaling pathways affected by **Ifupinostat** and Rituximab.

Key Protein Targets:

- Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax, c-Myc[4][8][9]
- PI3K Pathway: p-AKT, AKT, p-mTOR, mTOR[5]
- HDAC Pathway: Acetylated Histone H3[4]
- Cell Cycle: p21[6]

Protocol:

- Cell Lysis: Treat cells as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
- Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of the combination therapy in a living organism.

Protocol:

- Cell Implantation: Subcutaneously inject a suspension of a human B-cell lymphoma cell line (e.g., SU-DHL-6) into the flank of immunodeficient mice (e.g., NOD/SCID).[10]

- Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle, **Ifupinostat**, Rituximab, combination).[10]
- Treatment Administration: Administer **Ifupinostat** and Rituximab according to a predetermined schedule and dosage, based on the clinical protocol and preclinical tolerability studies.
- Tumor Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).
- Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Conclusion

The combination of **Ifupinostat** and Rituximab is a promising therapeutic strategy for r/r DLBCL, with demonstrated clinical efficacy and a manageable safety profile. The dual inhibition of PI3K α and HDAC by **Ifupinostat**, coupled with the B-cell depleting activity of Rituximab, provides a strong rationale for their synergistic anti-tumor effects. The detailed protocols provided in these application notes offer a framework for further preclinical investigation into the mechanisms of action and efficacy of this combination therapy.

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